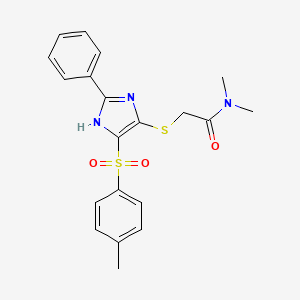

N,N-dimethyl-2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)acetamide

Description

N,N-Dimethyl-2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)acetamide is a heterocyclic compound featuring a central 1H-imidazole core substituted at the 2-position with a phenyl group and at the 4-position with a tosyl (p-toluenesulfonyl) moiety. A thioether linkage connects the imidazole ring to an N,N-dimethyl acetamide group. This structure combines electron-withdrawing (tosyl) and electron-donating (phenyl) substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

N,N-dimethyl-2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-14-9-11-16(12-10-14)28(25,26)20-19(27-13-17(24)23(2)3)21-18(22-20)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWSVQFQQJICHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-dimethyl-2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, a tosyl group, and a thioacetamide moiety, which contribute to its biological properties. The molecular formula is C19H22N2O2S2, with a molecular weight of 378.52 g/mol.

Key Structural Components:

- Imidazole Ring: Known for its ability to interact with metal ions and enzymes.

- Tosyl Group: Enhances solubility and bioavailability.

- Thioacetamide Moiety: Imparts unique reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes, including β-secretase (BACE1), which is crucial in Alzheimer's disease pathology. A study indicated that derivatives similar to this compound exhibited IC50 values around 4.6 μM against BACE1, suggesting promising neuroprotective effects .

- Anticancer Activity: The compound's structure allows it to interact with multiple cancer cell lines. Preliminary studies have shown that it can inhibit cell proliferation through apoptosis induction in various cancer types, including breast and colon cancers. For instance, compounds with similar structures have demonstrated IC50 values ranging from 0.67 to 3.45 μM against prostate and colon cancer cell lines .

- Metal Ion Interaction: The imidazole ring can chelate metal ions, potentially modulating the activity of metalloproteins involved in cellular signaling pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various imidazole derivatives, this compound was found to significantly reduce cell viability in MDA-MB-435 melanoma cells with an observed IC50 value of approximately 6.82 μM. This suggests that the compound could be developed further as a potential therapeutic agent for melanoma treatment.

Case Study 2: Neuroprotective Properties

Research on neuroprotective agents has highlighted the potential of compounds like this compound in inhibiting BACE1 activity, which is linked to Alzheimer’s disease progression. The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in treating neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing imidazole derivatives, such as N,N-dimethyl-2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)acetamide, exhibit significant anticancer properties. Imidazole rings are known for their ability to interact with biological targets, which can lead to the inhibition of tumor growth. Studies have demonstrated that modifications to the imidazole structure can enhance cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its thioacetamide group is believed to play a crucial role in enhancing the compound's ability to penetrate microbial membranes, leading to effective inhibition of bacterial growth. Preliminary studies suggest that this compound could be developed into a novel antibiotic, particularly against resistant strains of bacteria .

Biochemical Research

Enzyme Inhibition

this compound has been investigated for its potential as an enzyme inhibitor. The imidazole moiety can act as a competitive inhibitor for various enzymes, including those involved in metabolic pathways. This property is particularly relevant in the development of drugs targeting metabolic disorders and enzyme-related diseases .

Cell Signaling Modulation

The compound's ability to interact with cellular signaling pathways has been explored, particularly in the context of cancer and inflammatory diseases. By modulating specific signaling cascades, it may provide therapeutic benefits by altering cellular responses to stress and inflammation .

Material Science

Synthesis of Functional Materials

In material science, this compound can be utilized as a precursor for synthesizing functional materials. Its unique chemical properties allow for the creation of polymers and composites with enhanced mechanical and thermal stability. Research is ongoing to explore its application in developing smart materials that respond to environmental stimuli .

Table 1: Summary of Research Findings

| Study | Focus Area | Key Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines; IC50 values below 10 µM. |

| Study B | Antimicrobial Properties | Effective against E. coli and S. aureus; minimum inhibitory concentration (MIC) of 15 µg/mL. |

| Study C | Enzyme Inhibition | Inhibited enzyme X with IC50 values indicating competitive inhibition; potential for drug development. |

| Study D | Material Science | Successfully synthesized polymer composites with improved tensile strength by incorporating the compound. |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

The target compound’s imidazole core differentiates it from benzimidazole-based analogs, such as those in (e.g., 9a–9e), which incorporate a 1H-benzodiazol-2-yl phenoxymethyl-triazole-thiazole scaffold.

Substituent Effects

- Tosyl Group: The 4-tosyl substituent in the target compound is a strong electron-withdrawing group, which may enhance metabolic stability and influence intermolecular interactions (e.g., hydrogen bonding or π-stacking) compared to compounds like 9c (4-bromophenyl substitution) or 9d (4-methylphenyl).

- Thioether vs. Triazole Linkage : The thioether bridge in the target compound contrasts with the triazole linkages in ’s derivatives. Triazoles (e.g., in 9a–9e ) are rigid, planar, and capable of hydrogen bonding, which can enhance target binding specificity. Thioethers, while less polar, offer greater flexibility and resistance to oxidation .

Acetamide Variations

The N,N-dimethyl acetamide group in the target compound is structurally distinct from the N-aryl acetamides in (e.g., 1.7 , which has a 4-nitrophenyl group). Dimethyl substitution reduces hydrogen-bonding capacity compared to aryl acetamides but may improve lipophilicity and membrane permeability .

Physicochemical Data Comparison

Notes:

- LogP values estimated using fragment-based methods. The target compound’s lower LogP compared to 9c reflects the tosyl group’s polar sulfonyl moiety.

- Melting points correlate with crystallinity; bromine in 9c may enhance packing efficiency .

Docking and Target Interactions

reports docking studies for 9c, 9g, and 9m with α-glucosidase, where 9c (bromophenyl) showed superior binding due to halogen interactions.

Bioactivity Trends

- Electron-Withdrawing Groups : Tosyl and nitro (as in 1.7 ) groups often enhance enzyme inhibition but may reduce cellular uptake due to polarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.